2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group, an oxoimidazolidinyl moiety, and a trifluoroethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidinone intermediate.
Attachment of the Trifluoroethylacetamide Group: The final step involves the reaction of the intermediate with a trifluoroethylacetamide derivative, typically under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the trifluoroethylacetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide: can be compared with other imidazolidinone derivatives and trifluoroethylacetamide compounds.
Similar Compounds: 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, 4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and lipophilicity, while the methoxyphenyl and oxoimidazolidinone moieties contribute to its reactivity and potential biological activities.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-23-11-4-2-10(3-5-11)20-7-6-19(13(20)22)8-12(21)18-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVTZAPJQHFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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